![molecular formula C9H12ClNO B3114483 (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol CAS No. 201863-99-2](/img/structure/B3114483.png)
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Overview
Description
“(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol” is a chemical compound that has a similar structure to "2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride" . The exact properties and applications of this compound may vary, but it’s likely to share some characteristics with its structural analogs.
Molecular Structure Analysis
The molecular structure of “(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol” can be inferred from its name and similar compounds. It likely contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a propan-1-ol group (a three-carbon chain with an alcohol group at the end) .Scientific Research Applications
Environmental Impact and Biodegradation
- Environmental Persistence and Toxicity : Studies on chlorophenols, which share structural similarities with (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol, have shown that these compounds exert moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation depending on environmental conditions. Understanding these properties can guide the assessment of environmental risks associated with related compounds (Krijgsheld & Gen, 1986).
- Microbial Degradation of Herbicides : The widespread use of herbicides such as 2,4-D, a chlorophenoxy acetic acid, in agriculture highlights the importance of studying the biodegradation pathways of these compounds. Microorganisms play a crucial role in the remediation of environments contaminated with such herbicides, offering insights into potential biodegradation mechanisms for structurally related compounds (Magnoli et al., 2020).
Biochemical Applications and Studies
- Spin Labeling in Peptide Studies : Research on the spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) demonstrates its utility in studying peptide dynamics and structures. This approach could inform the design of experiments involving (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol for understanding its interaction with biological molecules (Schreier et al., 2012).
- Conducting Polymers in Electrochemical Detection : Advances in sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids suggest potential methodologies for detecting or studying compounds like (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol. These technologies offer promising avenues for the analysis and monitoring of related compounds in various applications (Dinu & Apetrei, 2022).
Pharmacological Insights
- Propofol Infusion Syndrome and Structural Analogs : Although not directly related, research on the effects and risks associated with propofol, a phenol-derived anesthetic, may provide relevant pharmacokinetic and toxicological insights for compounds with phenolic structures, highlighting the importance of understanding the physiological impact of structurally related compounds (Fodale & Monaca, 2008).
Future Directions
The future directions for research on “(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol” could include further investigation into its synthesis, properties, and potential applications. For example, research into similar compounds has explored their use in chemical looping approaches for the production of propan-1-ol from propylene . This suggests that “(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol” could also have interesting applications in chemical synthesis or other areas.
properties
IUPAC Name |
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHQMRWKOPBZQY-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CO)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290294 | |
Record name | (βR)-β-Amino-4-chlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol | |
CAS RN |
201863-99-2 | |
Record name | (βR)-β-Amino-4-chlorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201863-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-β-Amino-4-chlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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